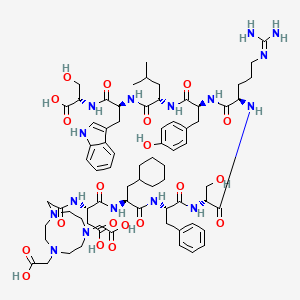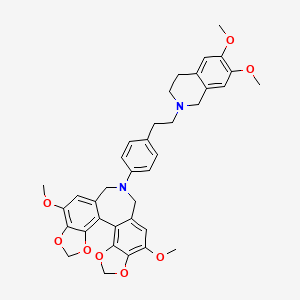
Nota-AE105
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nota-AE105 is a compound used in positron emission tomography (PET) imaging. It is a conjugate of the peptide AE105, which targets the urokinase-type plasminogen activator receptor (uPAR). This receptor is overexpressed in various types of cancer cells, making this compound a valuable tool for cancer diagnosis and research .
準備方法
Synthetic Routes and Reaction Conditions
Nota-AE105 is synthesized by conjugating the peptide AE105 with a chelator, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The conjugation process involves several steps, including peptide synthesis, chelator attachment, and purification. The reaction conditions typically involve mild temperatures and aqueous solvents to maintain the integrity of the peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis followed by chelator conjugation. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for medical imaging applications .
化学反応の分析
Types of Reactions
Nota-AE105 undergoes various chemical reactions, including chelation, radiolabeling, and binding to uPAR. The chelation reaction involves the formation of a stable complex between the chelator and a metal ion, such as gallium-68 or copper-64 .
Common Reagents and Conditions
Chelation: NOTA chelator, metal ion (e.g., gallium-68), aqueous solvent, mild temperature.
Radiolabeling: Radiometal (e.g., gallium-68), buffer solution, room temperature
Major Products
The major products of these reactions are radiolabeled this compound complexes, such as gallium-68-NOTA-AE105 and copper-64-NOTA-AE105. These complexes are used for PET imaging to visualize uPAR expression in cancer cells .
科学的研究の応用
Nota-AE105 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Diagnosis: this compound is used in PET imaging to detect and monitor cancerous tumors by targeting uPAR, which is overexpressed in many types of cancer
Drug Development: Researchers use this compound to study the efficacy of new cancer therapies by visualizing changes in uPAR expression
Biological Research: this compound helps in understanding the role of uPAR in various biological processes, including cell migration, invasion, and metastasis
Industrial Applications: this compound is used in the development of new imaging agents and diagnostic tools for cancer detection
作用機序
Nota-AE105 exerts its effects by binding to the urokinase-type plasminogen activator receptor (uPAR) on the surface of cancer cells. This binding allows for the visualization of uPAR expression using PET imaging. The molecular targets involved in this process include the uPAR protein and the radiometal chelated by NOTA .
類似化合物との比較
Similar Compounds
Gallium-68-DOTA-TOC: Another PET imaging agent used for detecting neuroendocrine tumors.
Copper-64-DOTA-TATE: A PET imaging agent used for visualizing somatostatin receptor expression in neuroendocrine tumors
Uniqueness of Nota-AE105
This compound is unique in its ability to specifically target uPAR, making it highly effective for imaging cancers that overexpress this receptor. Its high binding affinity and stability make it a valuable tool for cancer diagnosis and research .
特性
分子式 |
C72H102N16O20 |
|---|---|
分子量 |
1511.7 g/mol |
IUPAC名 |
(3S)-3-[[2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H102N16O20/c1-42(2)30-51(64(100)83-55(68(104)85-58(41-90)71(107)108)34-46-36-76-49-17-10-9-16-48(46)49)79-65(101)54(33-45-19-21-47(91)22-20-45)80-63(99)50(18-11-23-75-72(73)74)78-70(106)57(40-89)84-67(103)53(32-44-14-7-4-8-15-44)81-66(102)52(31-43-12-5-3-6-13-43)82-69(105)56(35-60(93)94)77-59(92)37-86-24-26-87(38-61(95)96)28-29-88(27-25-86)39-62(97)98/h4,7-10,14-17,19-22,36,42-43,50-58,76,89-91H,3,5-6,11-13,18,23-35,37-41H2,1-2H3,(H,77,92)(H,78,106)(H,79,101)(H,80,99)(H,81,102)(H,82,105)(H,83,100)(H,84,103)(H,85,104)(H,93,94)(H,95,96)(H,97,98)(H,107,108)(H4,73,74,75)/t50-,51+,52+,53+,54+,55+,56+,57-,58+/m1/s1 |
InChIキー |
QYDKPVWTZOEIPR-WKDKGDAESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5CCCCC5)NC(=O)[C@H](CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5CCCCC5)NC(=O)C(CC(=O)O)NC(=O)CN6CCN(CCN(CC6)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)


![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)




![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)
![8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B12388313.png)
